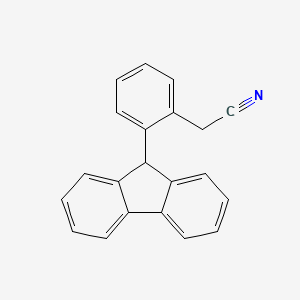
2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile is an organic compound that features a fluorenyl group attached to a phenylacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile typically involves the Friedel-Crafts alkylation reaction. One efficient method involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in nitromethane (CH3NO2) at 80°C, yielding high purity products . Another approach involves the use of Lewis acids such as aluminum chloride (AlCl3) or iron chloride (FeCl3) supported on molecular sieves .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity for industrial applications.
化学反応の分析
Types of Reactions
2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the fluorenyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Fluorenone derivatives or benzoic acid derivatives.
Reduction: Fluorenylamines or phenylacetamines.
Substitution: Halogenated or nitrated fluorenes and phenylacetonitriles.
科学的研究の応用
2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism of action for 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile involves its interaction with various molecular targets. The fluorenyl group can participate in π-π stacking interactions, while the nitrile group can act as a hydrogen bond acceptor. These interactions can influence the compound’s behavior in biological systems and its performance in electronic devices .
類似化合物との比較
Similar Compounds
9-Phenylfluorene: Similar structure but lacks the nitrile group.
2-(9H-Fluoren-9-yl)acetic acid: Contains a carboxylic acid group instead of a nitrile group.
9,9’-Spirobifluorene: Features a spiro linkage between two fluorene units.
Uniqueness
2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile is unique due to the presence of both the fluorenyl and phenylacetonitrile moieties, which confer distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific molecular interactions and stability .
特性
CAS番号 |
121820-25-5 |
|---|---|
分子式 |
C21H15N |
分子量 |
281.3 g/mol |
IUPAC名 |
2-[2-(9H-fluoren-9-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C21H15N/c22-14-13-15-7-1-2-8-16(15)21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13H2 |
InChIキー |
AXYMXSMLEMOBQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC#N)C2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



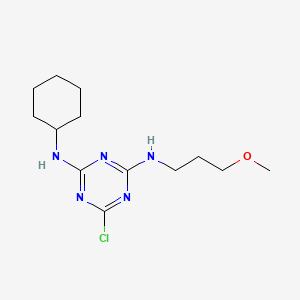
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)

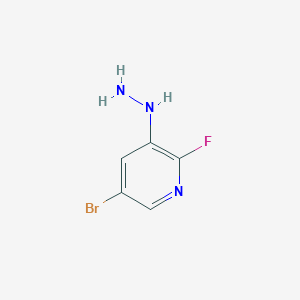
![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
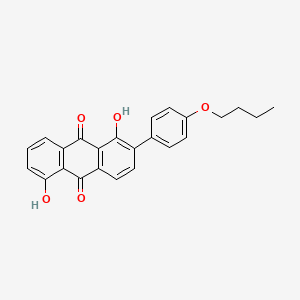
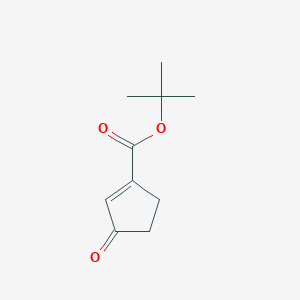
![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
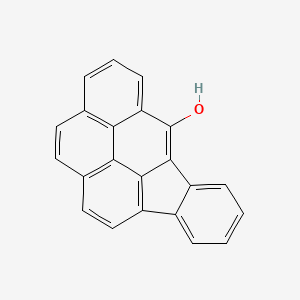
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
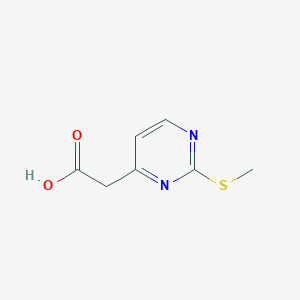
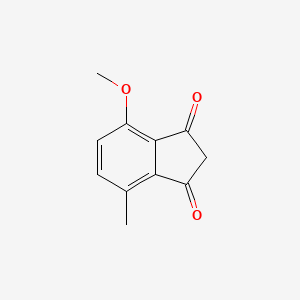
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
